molecular formula C7H14Br2O2 B3250924 1,3-Dibromo-2,2-diethoxypropane CAS No. 20599-02-4

1,3-Dibromo-2,2-diethoxypropane

Cat. No.: B3250924
CAS No.: 20599-02-4
M. Wt: 289.99 g/mol
InChI Key: UWSQWJNOWSFFDS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-diethoxypropane is an organic compound with the molecular formula C7H14Br2O2. It is a brominated derivative of diethoxypropane and is known for its reactivity and utility in various chemical syntheses. This compound is characterized by the presence of two bromine atoms and two ethoxy groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,2-diethoxypropane can be synthesized through the bromination of 2,2-diethoxypropane. The general procedure involves the addition of bromine to a solution of 2,2-diethoxypropane in an appropriate solvent, such as methanol or acetone. The reaction is typically carried out at low temperatures (0-20°C) to control the reactivity of bromine and to prevent side reactions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is scaled up by using larger quantities of reactants and solvents, and the product is typically purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,2-diethoxypropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromo-2,2-diethoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through bromination reactions.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,2-diethoxypropane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups. It has similar reactivity and applications.

    1-Bromo-2,2-dimethoxypropane: Contains only one bromine atom and two methoxy groups. It is less reactive than 1,3-dibromo-2,2-diethoxypropane.

    1,3-Dichloro-2,2-diethoxypropane: Similar structure with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of two bromine atoms and two ethoxy groups, which confer specific reactivity and properties. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,3-dibromo-2,2-diethoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2O2/c1-3-10-7(5-8,6-9)11-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSQWJNOWSFFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)(CBr)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304493
Record name 1,3-Dibromo-2,2-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20599-02-4
Record name 1,3-Dibromo-2,2-diethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20599-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2,2-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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